(R)-3-Amino-1-benzylpiperidine
Overview
Description
®-3-Amino-1-benzylpiperidine is a chiral amine compound that features a piperidine ring substituted with an amino group at the third position and a benzyl group at the first position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Amino-1-benzylpiperidine typically involves the following steps:
Reductive Amination: One common method involves the reductive amination of 1-benzylpiperidin-3-one with an appropriate amine source in the presence of a reducing agent such as sodium cyanoborohydride.
Asymmetric Synthesis: Another approach is the asymmetric synthesis using chiral catalysts or chiral auxiliaries to ensure the desired enantiomeric purity.
Industrial Production Methods: Industrial production methods for ®-3-Amino-1-benzylpiperidine often involve large-scale reductive amination processes, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Types of Reactions:
Oxidation: ®-3-Amino-1-benzylpiperidine can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydrogenated products.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydrogenated amines.
Substitution: Various substituted piperidines depending on the reagents used.
Scientific Research Applications
Chemistry: ®-3-Amino-1-benzylpiperidine is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In the industrial sector, ®-3-Amino-1-benzylpiperidine is used in the production of fine chemicals and as a building block in the synthesis of various functional materials.
Mechanism of Action
The mechanism of action of ®-3-Amino-1-benzylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
(S)-3-Amino-1-benzylpiperidine: The enantiomer of ®-3-Amino-1-benzylpiperidine, with different pharmacological properties.
1-Benzylpiperidine: Lacks the amino group at the third position, resulting in different chemical reactivity and biological activity.
3-Aminopiperidine: Lacks the benzyl group, leading to different physical and chemical properties.
Uniqueness: ®-3-Amino-1-benzylpiperidine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties and makes it a valuable intermediate in the synthesis of enantiomerically pure compounds.
Properties
IUPAC Name |
(3R)-1-benzylpiperidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10,13H2/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWNWOLWMTQCC-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357548 | |
Record name | (R)-3-Amino-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168466-84-0 | |
Record name | (R)-3-Amino-1-benzylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3R)-1-Benzylpiperidin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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